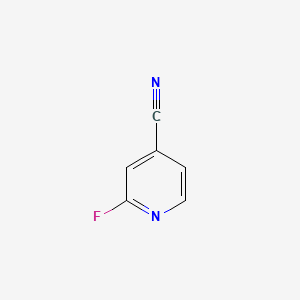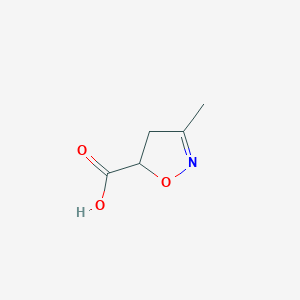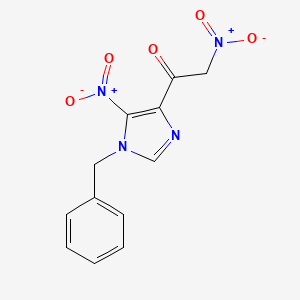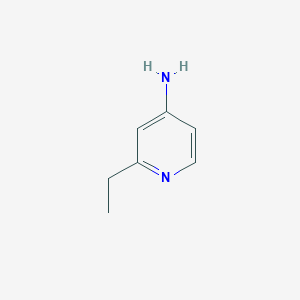
(2-méthyl-1H-indol-5-yl)méthanamine
Vue d'ensemble
Description
“(2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the empirical formula C10H12N2 . Its molecular weight is 160.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The SMILES string for “(2-methyl-1H-indol-5-yl)methanamine” isCc1cc2cc(CN)ccc2[nH]1 . The InChI string is 1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 .
Applications De Recherche Scientifique
Applications pharmacologiques
Les dérivés de l'indole sont connus pour leur large éventail d'activités pharmacologiques. Ils ont été trouvés dans de nombreuses molécules médicamenteuses synthétiques et se lient avec une grande affinité à plusieurs récepteurs, ce qui est utile pour développer de nouveaux agents thérapeutiques. Par exemple, certains dérivés de l'indole ont été évalués pour leurs activités anti-inflammatoires, analgésiques et ulcérogènes .
Activité antimicrobienne
Les dérivés de l'indole se sont également avérés prometteurs dans les applications antimicrobiennes. Par exemple, certains composés ont été synthétisés et caractérisés pour leur activité antimicrobienne par des études de docking .
Activité antituberculeuse
Certains composés à base d'indole ont été étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis, montrant un potentiel de traitement de la tuberculose .
Activité anti-VIH
De nouveaux dérivés indolyl et oxochromenyl de la xanthénone ont été rapportés avec une activité anti-VIH-1, soulignant le potentiel des dérivés de l'indole dans la recherche antivirale .
Recherche sur le cancer
Les dérivés de l'indole ont été utilisés dans la recherche sur le cancer, certains composés induisant l'apoptose cellulaire, arrêtant les cellules dans des phases spécifiques du cycle cellulaire et inhibant la polymérisation de la tubuline .
Synthèse de molécules complexes
L'échafaudage de l'indole est essentiel dans la synthèse de molécules complexes comme le naratriptan et ses dérivés, qui possèdent une gamme d'activités biologiques et pharmacologiques .
Recherche sur les hormones végétales
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures, indiquant le rôle des indoles dans la biologie végétale .
Safety and Hazards
“(2-methyl-1H-indol-5-yl)methanamine” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
The nature of these changes can vary widely depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and significant .
Analyse Biochimique
Biochemical Properties
(2-methyl-1H-indol-5-yl)methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (2-methyl-1H-indol-5-yl)methanamine, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (2-methyl-1H-indol-5-yl)methanamine on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, (2-methyl-1H-indol-5-yl)methanamine can impact gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of (2-methyl-1H-indol-5-yl)methanamine involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, (2-methyl-1H-indol-5-yl)methanamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-methyl-1H-indol-5-yl)methanamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-methyl-1H-indol-5-yl)methanamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (2-methyl-1H-indol-5-yl)methanamine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, (2-methyl-1H-indol-5-yl)methanamine can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-methyl-1H-indol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These metabolic pathways can influence the overall activity and effects of the compound in the body. Additionally, (2-methyl-1H-indol-5-yl)methanamine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of (2-methyl-1H-indol-5-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins such as albumin in the bloodstream . The localization and accumulation of (2-methyl-1H-indol-5-yl)methanamine within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of (2-methyl-1H-indol-5-yl)methanamine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, (2-methyl-1H-indol-5-yl)methanamine can be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression.
Propriétés
IUPAC Name |
(2-methyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPOLJBMYZUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482784 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-25-1 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)









![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)



